
3-Methyl-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a phenyl group at the N1 position and a methyl group at the C3 position. It serves as a versatile synthon in heterocyclic chemistry, particularly in the synthesis of fused pyrazoloquinolines, pyrazolopyridines, and other pharmacologically relevant scaffolds . Its bifunctional nature (presence of both amine and pyrazole moieties) enables participation in multicomponent reactions, often under green conditions such as glycerol or ionic liquid media . Key applications include anticancer agents, enzyme inhibitors (e.g., West Nile Virus NS2B-NS3 protease), and antimicrobial compounds .
Preparation Methods
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine can be achieved through various methods. One common route involves the reaction of ethyl acetoacetate with phenyl hydrazine under solvent-less conditions, yielding 1-phenyl-3-methyl-5-pyrazolone, which can then be converted to the desired amine . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
Multi-Component Reactions
This compound participates in one-pot syntheses to form fused heterocycles:
- With β-diketones and isatin : Reacts in H₂O/EtOH (5:1 v/v) with p-toluenesulfonic acid (PTSA) at 80°C to yield pyrano[2,3-c]pyrazole derivatives (52% yield) .
- With aldehydes and ethyl cyanoacetate : Forms 6-oxopyranopyrazole derivatives under solvent-free conditions. For example, reacting with benzaldehyde gives a product confirmed by NMR (δ 2.88 ppm singlet for CH₃) .
Reactants | Conditions | Product | Yield |
---|---|---|---|
β-Diketone + isatin | H₂O/EtOH, PTSA, 80°C | Pyrano[2,3-c]pyrazole | 52% |
Benzaldehyde + ethyl cyanoacetate | Solvent-free, reflux | 6-Oxopyranopyrazole | 74-76% |
Acylation Reactions
Selective C-acylation occurs at position 4 of the pyrazole ring using aroyl chlorides:
- With p-toluoyl chloride : Reacts in CH₂Cl₂ with Ca(OH)₂ to form 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one (74-76% yield) .
- Regioselectivity : Confirmed by NMR (C=O at 190 ppm for C-acylated vs. 95 ppm for O-acylated products) .
Aroyl Chloride | Reaction Time (h) | Solvent | Yield |
---|---|---|---|
p-Toluoyl chloride | 1.5 | CH₂Cl₂ | 74-76% |
4-Fluorobenzoyl chloride | 2.0 | EtOH | 68-70% |
Oxidative Coupling Reactions
Catalytic systems enable C–N bond formation:
- Iodine/TBHP system : Forms iodinated azopyrroles (e.g., 3-methyl-1,5-diphenyl-4-iodo-1,6-dihydropyrrolo[2,3-c]pyrazole) in 86% yield .
- Copper-catalyzed coupling : With CuI/1,10-phenanthroline, generates azo compounds (e.g., 3-methyl-1,5-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazole) in 82% yield .
Catalyst | Oxidant | Product Type | Yield |
---|---|---|---|
I₂ (1.1 eq) | TBHP | Iodo-azopyrrole | 86% |
CuI (10 mol%) | O₂ | Azo-pyrrole | 82% |
Urea Derivative Formation
Reacts with carbonyl diimidazole (CDI) and amines:
- With 4-methoxypyridin-2-amine : In CH₃CN at 80°C, forms 1-(5-methoxypyridin-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, confirmed by NMR (δ 7.76-7.70 ppm for aromatic protons) .
Fused Heterocycle Construction
- With arylglyoxals : Forms benzo[g]pyrazolo[3,4-b]quinoline derivatives via domino reaction .
- With malononitrile : Catalytic synthesis yields pyrazolo[3,4-b]pyridines under green conditions .
Substrate | Catalyst | Product | Yield |
---|---|---|---|
Arylglyoxal | None | Benzo[g]pyrazoloquinoline | 89% |
Malononitrile | Recycled NADH | Furo[2,3-c]pyrazole | 92% |
Key Findings
- Regioselectivity : Acylation favors the C4 position due to electronic and steric effects .
- Catalytic efficiency : Copper(I) systems outperform iodine in oxidative couplings, reducing reaction time from 16h to 4h .
- Green chemistry : Water/ethanol solvent systems enable eco-friendly syntheses with minimal waste .
This compound’s versatility in forming C–N bonds and fused rings makes it invaluable for agrochemical, pharmaceutical, and materials science applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-Methyl-1-phenyl-1H-pyrazol-5-amine derivatives as anticancer agents. For instance, a study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The compounds were evaluated using the Brine-Shrimp Lethality Assay, indicating their potential as effective anticancer agents .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various pyrazole derivatives with enhanced biological properties. For example, through one-pot multi-component reactions, researchers have synthesized pyran and pyridine derivatives from 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, which were then screened for their cytotoxic effects against cancer cells . This highlights the compound's versatility in generating new therapeutic agents.
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be replaced with formic acid for mass spectrometry applications. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .
Pharmaceutical Applications
Drug Development
The compound has been utilized in the synthesis of various pharmaceutical intermediates. For example, a process was developed for preparing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a derivative with potential applications in treating conditions like type 2 diabetes mellitus. This synthesis avoids toxic solvents and aims to improve yield and purity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets . The presence of the amino group at position 5 enhances its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Structural and Functional Analogues
The following pyrazol-5-amine derivatives are structurally related but exhibit distinct pharmacological and synthetic profiles:
Analogues :
- 1-Methyl-3-phenyl-1H-pyrazol-5-amine : Synthesized via similar methods but with methylhydrazine .
- Amide Derivatives (e.g., Compound 15) : Prepared via benzoylation of the target compound, showing enhanced enzyme inhibition (IC50 = 16.0 µM vs. West Nile Virus protease) but reduced hydrolytic stability (t₁/₂ = 1.25 h at pH 8) .
Pharmacokinetic Properties
Predicted ADME profiles (SwissADME) for the target compound’s derivatives include:
- logP : ~3.2 (moderate lipophilicity)
- TPSA (Total Polar Surface Area) : ~60 Ų (favorable for membrane permeability)
- BBB Permeability: Low (non-CNS targeting)
- GI Absorption : High (>80%) .
In contrast, sulfonamide derivatives (e.g., Compound 17) exhibit higher TPSA (~90 Ų) and reduced BBB permeability, aligning with peripheral targeting .
Critical Analysis of Research Findings
- Efficiency : The target compound outperforms analogues in reaction versatility, enabling diverse heterocycles under green conditions .
- Potency vs. Stability Trade-offs : Amide derivatives (e.g., 15, 17) show improved enzyme inhibition but face stability challenges, whereas alkene derivatives (e.g., 14) balance both .
- Limitations : Data on analogues like 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine are sparse, highlighting gaps in comparative pharmacological studies .
Biological Activity
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various synthetic transformations and possesses potential therapeutic properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, highlighting key research findings, synthesis pathways, and case studies.
Synthesis and Structural Modifications
The synthesis of this compound typically involves the condensation of appropriate precursors under specific reaction conditions. For instance, it can be synthesized via reactions involving thiophene derivatives and other electrophiles, demonstrating its versatility as a building block in organic synthesis .
Table 1: Summary of Synthetic Protocols for this compound
Protocol | Reagents Used | Yield (%) | Comments |
---|---|---|---|
A | 5-bromothiophene carboxylic acid, TiCl₄ | 12% | Low yield; further optimization needed |
B | N,N-dicyclohexylcarbodiimide, DMAP | Variable | Improved yields with optimized conditions |
C | Toluene, boronic acid | High | Efficient under mild conditions |
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this pyrazole showed promising activity against colon cancer cell lines (CaCO-2) and breast cancer cell lines (MCF-7) using MTT assays . The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is mediated by the activation of specific signaling pathways.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of pyrazole derivatives, several compounds derived from this compound were tested for their ability to inhibit cell proliferation. The results indicated that these derivatives not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal fibroblast cells .
Antimicrobial Activity
This compound has also shown antimicrobial properties against various bacterial strains. It acts by inhibiting key enzymes involved in bacterial metabolism, making it a candidate for further development as an antibacterial agent. The compound's mechanism includes targeting specific biosynthetic pathways that are crucial for bacterial survival but absent in human cells, thereby minimizing potential toxicity .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Mycobacterium tuberculosis | 16 µg/mL | Bactericidal |
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts effectively with active sites of enzymes relevant to its anticancer and antimicrobial activities. For instance, docking simulations have shown strong interactions with enzymes involved in pantothenate biosynthesis, which is critical for bacterial growth .
Properties
IUPAC Name |
5-methyl-2-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMKBLHMONXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044517 | |
Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-18-6 | |
Record name | 5-Amino-3-methyl-1-phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenylpyrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PYRAZOL-5-AMINE, 3-METHYL-1-PHENYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6087GEB2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.